molecular formula C12H12ClN3O2 B11394627 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B11394627
M. Wt: 265.69 g/mol
InChI Key: YMKXTUUQPWHFMD-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-chlorophenyl group, which can be done using electrophilic aromatic substitution reactions.

    Attachment of the propanamide group: The final step involves the acylation of the oxadiazole ring with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets in biological systems. For example, it may inhibit enzymes involved in key metabolic pathways or bind to receptors on cell surfaces, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C12H12ClN3O2/c1-7(2)12(17)14-11-10(15-18-16-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)

InChI Key

YMKXTUUQPWHFMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

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